molecular formula C24H26N2O4 B11485415 diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

Katalognummer: B11485415
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: YRJQYPAUKOKAQG-HMMYKYKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE is a complex organic compound that belongs to the class of indole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:

    Step 1: Formation of the indole core through Fischer indole synthesis.

    Step 2: Functionalization of the indole core with phenyl and methyl groups.

    Step 3: Coupling of the functionalized indole with a butenedioate ester under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
  • 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE

Uniqueness

Compared to other similar compounds, 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE may exhibit unique properties due to its specific functional groups and molecular structure

Eigenschaften

Molekularformel

C24H26N2O4

Molekulargewicht

406.5 g/mol

IUPAC-Name

diethyl (E)-2-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enedioate

InChI

InChI=1S/C24H26N2O4/c1-5-29-23(27)15-20(24(28)30-6-2)25-19-13-18-14-22(17-10-8-7-9-11-17)26(4)21(18)12-16(19)3/h7-15,25H,5-6H2,1-4H3/b20-15+

InChI-Schlüssel

YRJQYPAUKOKAQG-HMMYKYKNSA-N

Isomerische SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C

Kanonische SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.